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Compound of Interest

Compound Name:
2-(2-Dimethylamino-ethylamino)-

ethanol

Cat. No.: B1268181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7), a compound of interest in various

chemical and pharmaceutical applications. This document presents nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format,

alongside detailed experimental protocols to aid in the replication and verification of these

findings.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-[2-

(Dimethylamino)ethoxy]ethanol, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR (Proton NMR) Data
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Proton NMR spectroscopy provides information on the chemical environment and connectivity

of hydrogen atoms in a molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information on the different carbon environments within

a molecule.[1]

Chemical Shift (δ) ppm Assignment

Data not publicly available N(CH₃)₂

Data not publicly available N-CH₂

Data not publicly available O-CH₂

Data not publicly available O-CH₂

Data not publicly available HO-CH₂

Note: While the existence of NMR data is confirmed in databases, specific, publicly available

peak lists with chemical shifts, multiplicities, and coupling constants are not readily found. The
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assignments provided are based on the known chemical structure.

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. This technique is useful for identifying the functional

groups present in a compound.

Wavenumber (cm⁻¹) Intensity Assignment

Broad, ~3400 Strong O-H stretch (alcohol)

~2950-2800 Strong C-H stretch (alkane)

~1100 Strong C-O stretch (ether and alcohol)

~1050 Strong C-N stretch (amine)

Note: The IR data presented is a prediction based on characteristic functional group absorption

regions. While the availability of Near-IR spectra is mentioned in some databases, a detailed

peak table for the mid-IR region is not publicly accessible.[1]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound. The availability of GC-MS data for this compound has

been noted.[1]

m/z Ratio Relative Intensity (%) Possible Fragment

133 Data not publicly available [M]⁺ (Molecular Ion)

Data not publicly available 100 Base Peak

Data not publicly available - -

Data not publicly available - -
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Note: A detailed mass spectrum with a complete list of fragments and their relative intensities is

not publicly available.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These

protocols are generalized for the analysis of a liquid organic compound like 2-[2-

(Dimethylamino)ethoxy]ethanol.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

2-[2-(Dimethylamino)ethoxy]ethanol sample

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tube (5 mm diameter)

Pipette and vial

Vortex mixer

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-[2-

(Dimethylamino)ethoxy]ethanol sample into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently vortex the vial to ensure the sample is completely dissolved.

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final sample height in

the tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually

insert it into the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

Data Acquisition for ¹H NMR:

Set the appropriate spectral width and acquisition time.

Apply a standard 90° pulse sequence.

Collect a suitable number of scans to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

Switch the spectrometer to the ¹³C frequency.

Use a proton-decoupled pulse sequence.

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer

acquisition time will be necessary compared to ¹H NMR.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
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Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of the neat liquid sample.

Materials:

2-[2-(Dimethylamino)ethoxy]ethanol sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Pipette

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Instrument Preparation: Ensure the ATR crystal surface is clean. If necessary, clean it with a

lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum to remove interferences from the atmosphere (e.g.,

CO₂ and water vapor).

Sample Application: Using a pipette, place a single drop of the 2-[2-

(Dimethylamino)ethoxy]ethanol sample onto the center of the ATR crystal, ensuring the

crystal is fully covered.

Data Acquisition:

Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing and Analysis:

The software will automatically perform the background subtraction.
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Identify the wavenumbers of the major absorption bands.

Correlate the observed absorption bands with known functional group frequencies to

confirm the structure of the compound.

Cleaning: After the measurement, carefully clean the ATR crystal with a lint-free wipe soaked

in an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound using

Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

2-[2-(Dimethylamino)ethoxy]ethanol sample

Volatile solvent for dilution (e.g., dichloromethane or methanol)

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or mid-polar

column)

Autosampler vials with caps

Micropipette

Procedure:

Sample Preparation: Prepare a dilute solution of the 2-[2-(Dimethylamino)ethoxy]ethanol

sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or methanol. Transfer the

solution to an autosampler vial.

GC-MS Instrument Setup:

Injector: Set the injector temperature to a value that ensures rapid volatilization of the

sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode

as appropriate for the sample concentration.
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GC Oven Program: Set an appropriate temperature program to separate the analyte from

any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a

few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

Mass Spectrometer:

Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g.,

150 °C).

Use electron ionization (EI) at a standard energy of 70 eV.

Set the mass scan range to cover the expected molecular weight and fragment ions

(e.g., m/z 35-300).

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the

GC-MS system. The data acquisition will be initiated by the instrument software.

Data Analysis:

Examine the total ion chromatogram (TIC) to identify the peak corresponding to 2-[2-

(Dimethylamino)ethoxy]ethanol.

Extract the mass spectrum for this peak.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

Analyze the fragmentation pattern by identifying the major fragment ions and their relative

intensities. Compare the obtained spectrum with a reference library (e.g., NIST) if

available.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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Dilute in Volatile Solvent
(for GC-MS)

Use Neat Liquid
(for IR-ATR)

NMR Spectrometer
(¹H & ¹³C) GC-MS System FTIR-ATR Spectrometer

Fourier Transform
Phase Correction

Peak Picking & Integration

Background Subtraction
Peak Identification

Chromatogram Analysis
Mass Spectrum Extraction

Library Search

Structure Elucidation/
Verification

Tabulate Spectroscopic Data

Generate Technical Report

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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